Sodium 4-methylvalerate-1-13C
Overview
Description
Sodium 4-methylvalerate-1-13C: is a stable isotope-labeled compound, specifically a sodium salt of 4-methylvaleric acid where the carboxyl carbon is replaced with carbon-13. This compound is used in various scientific research applications due to its unique isotopic labeling, which allows for detailed studies in metabolic pathways and reaction mechanisms .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 4-methylvalerate-1-13C typically involves the carboxylation of 4-methylvaleric acid with carbon-13 labeled carbon dioxide. The reaction is carried out under controlled conditions to ensure the incorporation of the carbon-13 isotope. The resulting 4-methylvaleric acid-1-13C is then neutralized with sodium hydroxide to form the sodium salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity carbon-13 labeled carbon dioxide and stringent quality control measures to ensure isotopic purity and consistency .
Chemical Reactions Analysis
Types of Reactions: Sodium 4-methylvalerate-1-13C undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-methylvaleric acid-1-13C.
Reduction: It can be reduced to form 4-methylvaleraldehyde-1-13C.
Substitution: It can undergo nucleophilic substitution reactions where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used under mild conditions to achieve substitution reactions.
Major Products:
Oxidation: 4-methylvaleric acid-1-13C.
Reduction: 4-methylvaleraldehyde-1-13C.
Substitution: Depending on the nucleophile, various substituted products can be formed.
Scientific Research Applications
Sodium 4-methylvalerate-1-13C is widely used in scientific research, including:
Chemistry: Used as a tracer in reaction mechanism studies and to investigate metabolic pathways.
Biology: Employed in metabolic labeling experiments to study the incorporation of carbon-13 into biological molecules.
Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: Applied in the development of new materials and in quality control processes.
Mechanism of Action
The mechanism of action of Sodium 4-methylvalerate-1-13C involves its incorporation into metabolic pathways where it acts as a tracer. The carbon-13 isotope allows for the tracking of the compound through various biochemical reactions, providing insights into the molecular targets and pathways involved .
Comparison with Similar Compounds
Sodium 4-methylvalerate: Similar structure but without the carbon-13 isotope.
Sodium isovalerate-1-13C: Another carbon-13 labeled compound with a different structure.
Sodium propionate-2-13C: A shorter chain carbon-13 labeled compound.
Uniqueness: Sodium 4-methylvalerate-1-13C is unique due to its specific isotopic labeling, which allows for detailed studies in various scientific fields. Its structure and labeling make it particularly useful for tracing metabolic pathways and studying reaction mechanisms .
Properties
IUPAC Name |
sodium;4-methyl(113C)pentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2.Na/c1-5(2)3-4-6(7)8;/h5H,3-4H2,1-2H3,(H,7,8);/q;+1/p-1/i6+1; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTRIBXMDBFDMQW-NWZHYJCUSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC[13C](=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90635466 | |
Record name | Sodium 4-methyl(1-~13~C)pentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90635466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
287111-41-5 | |
Record name | Sodium 4-methyl(1-~13~C)pentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90635466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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